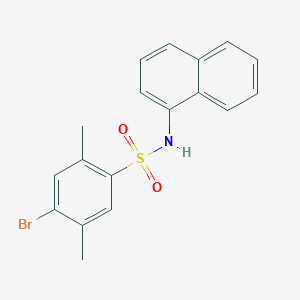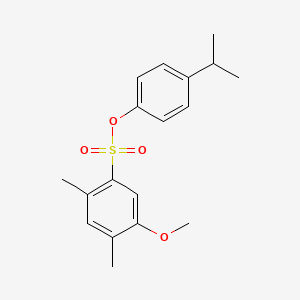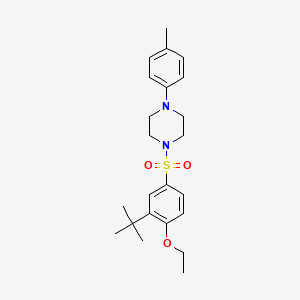
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Diclofenac is classified as a COX-2 inhibitor, which means it selectively inhibits the production of prostaglandins that are responsible for inflammation, pain, and fever.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in inflammation, pain, and fever. By inhibiting COX, Diclofenac reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the migration of leukocytes to sites of inflammation and to reduce the production of reactive oxygen species. In addition, Diclofenac has been found to have a number of cardiovascular effects, including the inhibition of platelet aggregation and the reduction of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is a widely used drug in laboratory experiments due to its well-established pharmacological profile and availability. It is also relatively inexpensive compared to other drugs used for similar purposes. However, Diclofenac has limitations in terms of its selectivity for COX-2 over COX-1, which can lead to gastrointestinal side effects. In addition, Diclofenac has been shown to have a number of potential toxic effects, including hepatotoxicity and nephrotoxicity.
Orientations Futures
There are a number of future directions for research on Diclofenac. One area of interest is the development of more selective COX-2 inhibitors that have fewer side effects than Diclofenac. Another area of interest is the investigation of the potential use of Diclofenac in the treatment of cancer, Alzheimer's disease, and migraine. Finally, there is a need for further research into the potential toxic effects of Diclofenac and the development of strategies to mitigate these effects.
Conclusion:
Diclofenac is a widely used drug with well-established pharmacological properties. It is a COX-2 inhibitor that is used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Diclofenac has a number of biochemical and physiological effects, including the reduction of inflammation, pain, and fever. However, Diclofenac has limitations in terms of its selectivity for COX-2 over COX-1 and its potential toxic effects. Further research is needed to develop more selective COX-2 inhibitors and to investigate the potential use of Diclofenac in the treatment of cancer, Alzheimer's disease, and migraine.
Méthodes De Synthèse
The synthesis of Diclofenac involves the reaction of 2,5-dichloroaniline with 2-methoxybenzenesulfonyl chloride in the presence of a base, followed by the addition of ethyl magnesium bromide to the resulting intermediate. The reaction is then quenched with water and the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and migraine.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-3-10-4-7-14(21-2)15(8-10)22(19,20)18-13-9-11(16)5-6-12(13)17/h4-9,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHQAGZGMLABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)



![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)


